N-(3,5-dimethylphenyl)azepane-1-sulfonamide N-(3,5-dimethylphenyl)azepane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 890593-78-9
VCID: VC21506631
InChI: InChI=1S/C14H22N2O2S/c1-12-9-13(2)11-14(10-12)15-19(17,18)16-7-5-3-4-6-8-16/h9-11,15H,3-8H2,1-2H3
SMILES: CC1=CC(=CC(=C1)NS(=O)(=O)N2CCCCCC2)C
Molecular Formula: C14H22N2O2S
Molecular Weight: 282.4g/mol

N-(3,5-dimethylphenyl)azepane-1-sulfonamide

CAS No.: 890593-78-9

Cat. No.: VC21506631

Molecular Formula: C14H22N2O2S

Molecular Weight: 282.4g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethylphenyl)azepane-1-sulfonamide - 890593-78-9

Specification

CAS No. 890593-78-9
Molecular Formula C14H22N2O2S
Molecular Weight 282.4g/mol
IUPAC Name N-(3,5-dimethylphenyl)azepane-1-sulfonamide
Standard InChI InChI=1S/C14H22N2O2S/c1-12-9-13(2)11-14(10-12)15-19(17,18)16-7-5-3-4-6-8-16/h9-11,15H,3-8H2,1-2H3
Standard InChI Key XYUJLGRZTFRYOR-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)NS(=O)(=O)N2CCCCCC2)C
Canonical SMILES CC1=CC(=CC(=C1)NS(=O)(=O)N2CCCCCC2)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • Azepane ring: A saturated seven-membered nitrogen-containing heterocycle (C₆H₁₃N) .

  • Sulfonamide group: A sulfonamide linkage (-SO₂NH-) connecting the azepane to the aromatic moiety .

  • 3,5-Dimethylphenyl substituent: An aromatic ring with methyl groups at the 3 and 5 positions, enhancing hydrophobicity and steric bulk .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number890593-78-9
Molecular FormulaC₁₄H₂₂N₂O₂S
Molecular Weight282.4 g/mol
SMILESCC1=CC(=CC(=C1)NS(=O)(=O)N2CCCCCC2)C
InChIKeyXYUJLGRZTFRYOR-UHFFFAOYSA-N

Electronic and Conformational Features

The sulfonamide group’s electron-withdrawing nature polarizes the N-H bond, enabling hydrogen bonding with biological targets . The azepane ring’s conformational flexibility allows interactions with hydrophobic pockets in enzymes, while the 3,5-dimethylphenyl group modulates solubility and binding affinity .

Synthetic Methodologies

Classical Synthesis Approach

The primary synthesis involves nucleophilic substitution between 3,5-dimethylaniline and azepane-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . This method ensures regioselective sulfonamide formation.

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionOutcome
BaseTriethylamineNeutralizes HCl byproduct
SolventDichloromethaneEnhances reaction kinetics
Temperature0–25°CMaximizes yield (>70%)
Reaction Time12–24 hoursCompletes substitution

Alternative Strategies

Recent advances in sulfonamide synthesis include Pd/LA-catalyzed decarboxylative annulation, though this method is more suited for non-fused azepanes. For N-aryl sulfonamides, sulfinylamine reagents (e.g., t-BuONSO) enable one-pot syntheses with organometallic nucleophiles, offering scalability .

Biological Activity and Mechanistic Insights

General Sulfonamide Pharmacology

Sulfonamides inhibit enzymes by mimicking natural substrates. For example:

  • Dihydropteroate synthetase inhibition: Competitive antagonism of p-aminobenzoic acid (PABA), disrupting bacterial folate synthesis .

  • Carbonic anhydrase (CA) inhibition: Binding to the zinc-coordinated hydroxide ion in CA active sites .

Hypothetical Activity of N-(3,5-Dimethylphenyl)azepane-1-Sulfonamide

While direct data on this compound is limited, related sulfonamides exhibit:

  • Anti-inflammatory effects: Modulation of COX-2 or NF-κB pathways .

  • Antimicrobial activity: Inhibition of bacterial dihydropteroate synthetase .

Table 3: Comparative Activity of Sulfonamide Derivatives

CompoundTarget EnzymeIC₅₀ (nM)SelectivitySource
SulfadiazineDihydropteroate synthetase10–100Broad-spectrum
CelecoxibCOX-240High selectivity
N-(3,5-Dimethylphenyl)azepane-1-sulfonamideHypothetical CA IXN/AStructural analogy

Structure-Activity Relationships (SAR)

The 3,5-dimethylphenyl group likely enhances:

  • Hydrophobic interactions: With enzyme hydrophobic pockets.

  • Electron donation: Through methyl groups, stabilizing hydrogen bonds .

Comparative Analysis with Related Sulfonamides

Substitution Pattern Effects

Substituent PositionBiological ImpactExample Compound
2,4-DimethylEnhanced anti-inflammatory activityN-(2,4-Dimethylphenyl)azepane-1-sulfonamide
3,5-DimethylImproved solubility and metabolic stabilityN-(3,5-Dimethylphenyl)azepane-1-sulfonamide

Ring Size and Functional Groups

FeatureAzepane SulfonamidesPiperidine Sulfonamides
Ring flexibilityHigher (7-membered)Lower (6-membered)
CA inhibitionModerate (hCA II)Strong (hCA IX)

Challenges and Future Research Directions

Synthetic Optimization

  • Catalytic methods: Explore Pd/LA systems for scalable synthesis.

  • Green chemistry: Replace dichloromethane with eco-friendly solvents .

Biological Profiling

  • In vitro assays: Test against hCA isoforms (I, II, IX, XII) .

  • In vivo models: Assess efficacy in inflammatory disease models .

Derivative Design

  • Prodrug development: Introduce labile groups for targeted delivery.

  • Dual-action hybrids: Combine sulfonamide with kinase inhibitors.

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